N-benzyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide
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Overview
Description
N-benzyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide is a complex organic compound that features a benzyl group, a morpholine ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzylamine: Benzylamine is synthesized by the reduction of benzyl cyanide.
Acylation: Benzylamine undergoes acylation with 2-chlorobenzoyl chloride to form N-benzyl-2-chlorobenzamide.
Morpholine Addition: The N-benzyl-2-chlorobenzamide is then reacted with morpholine to introduce the morpholine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzylamine, morpholine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-{[piperidin-4-yl(oxo)acetyl]amino}benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-benzyl-2-{[pyrrolidin-4-yl(oxo)acetyl]amino}benzamide: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
N-benzyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide is unique due to the presence of the morpholine ring, which can enhance its solubility and ability to form hydrogen bonds, potentially leading to better pharmacokinetic properties compared to its analogs.
Properties
IUPAC Name |
N-benzyl-2-[(2-morpholin-4-yl-2-oxoacetyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-18(21-14-15-6-2-1-3-7-15)16-8-4-5-9-17(16)22-19(25)20(26)23-10-12-27-13-11-23/h1-9H,10-14H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFKABDWEAYJDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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